molecular formula C8H5F3O3 B1591523 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone CAS No. 315-44-6

1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B1591523
CAS No.: 315-44-6
M. Wt: 206.12 g/mol
InChI Key: YIWCFJOROQIOJT-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H5F3O3 This compound contains two hydroxyl groups and a trifluoromethyl ketone group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone typically involves the condensation of 2,4-dihydroxyacetophenone with trifluoroacetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to promote the formation of the desired product, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as automated reactors and high-throughput purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2,4-dihydroxybenzophenone.

    Reduction: Formation of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanol.

    Substitution: Formation of halogenated derivatives such as 1-(2,4-dihydroxyphenyl)-2,2,2-trifluorochloromethane.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of tyrosinase and other oxidases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the enzyme, blocking its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical reactivity and stability

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)7(14)5-2-1-4(12)3-6(5)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWCFJOROQIOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558635
Record name 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-44-6
Record name 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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